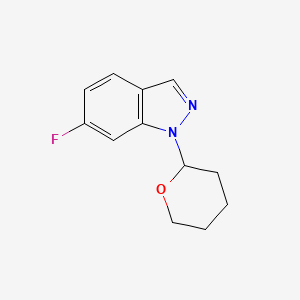

6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have shown significant biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name |

6-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFLYFJPIUDDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)F)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-fluoroindazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a crucial building block in organic synthesis. Its unique structure facilitates the development of more complex molecules, making it valuable in the creation of novel compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.

- Anticancer Potential: Investigations into its anticancer properties show promise, particularly in inducing apoptosis in cancer cells through mechanisms involving caspase activation and inhibition of cell proliferation pathways .

Medicine

The therapeutic potential of this compound is being explored for various diseases:

- Anti-inflammatory Effects: Studies indicate that it may modulate inflammatory pathways by inhibiting enzymes critical to inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Pharmacological Investigations: Ongoing research aims to evaluate its efficacy and safety as a therapeutic agent in clinical settings.

Case Studies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related indazole compounds significantly reduced edema in animal models of acute inflammation. This suggests that 6-fluoro derivatives may exhibit similar anti-inflammatory effects .

Case Study 2: Anticancer Activity

In vitro testing on cancer cell lines revealed that indazole derivatives could effectively inhibit cell growth. The IC50 values indicated promising cytotoxicity against breast and colon cancer cells, warranting further investigation into their therapeutic applications .

Case Study 3: Pharmacokinetic Evaluation

Preliminary pharmacokinetic studies showed favorable absorption and distribution characteristics for related compounds, with acceptable toxicity profiles observed in animal models, supporting the potential for clinical use .

Mechanism of Action

The mechanism of action of 6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-1,2,3,4-tetrahydroisoquinoline: Another fluorinated heterocyclic compound with similar structural features.

5-Chloro-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A chlorinated analog with potentially different biological activities.

Uniqueness

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrahydro-2H-pyran-2-yl group can enhance its solubility and bioavailability, making it a valuable compound for various applications .

Biological Activity

6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound acts primarily as an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that plays a crucial role in regulating immune responses. HPK1 is known to negatively regulate T lymphocyte activation and dendritic cell function, making it a promising target for enhancing anticancer immunity. Inhibition of HPK1 can lead to prolonged activation of T cells and improved antigen-presenting cell (APC) functions, which may synergistically enhance immune responses within the tumor microenvironment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the tetrahydro-pyran moiety is essential for its binding affinity and efficacy. Variations in substitution patterns on the indazole core have been explored to optimize activity:

| Compound Variation | Activity (IC50) | Notes |

|---|---|---|

| 6-Fluoro variant | 0.5 µM | Effective against various cancer cell lines |

| Substituted Indazoles | 0.3 - 1.0 µM | Enhanced potency with electron-withdrawing groups |

In Vitro Studies

Research has demonstrated that this compound exhibits potent antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and A431 (epidermoid carcinoma). The IC50 values ranged from 0.3 µM to 1.0 µM, indicating significant cytotoxic effects .

In Vivo Studies

In vivo experiments using mouse models have shown that administration of this compound leads to a marked reduction in tumor size and enhanced survival rates compared to control groups. The dual targeting mechanism—enhanced T cell activation and improved APC function—was highlighted as critical for its therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

| Parameter | Value |

|---|---|

| Kinetic Solubility (μM) | 174.1 |

| Permeability (% flux) | 34.3 |

| Plasma Stability (% remain) | Mouse: 118%, Human: 92% |

These parameters suggest favorable absorption and distribution characteristics, making it a viable candidate for further development .

Q & A

Basic Research Questions

Q. What are optimized methods for introducing the tetrahydro-2H-pyran-2-yl (THP) protecting group to the indazole nitrogen?

- Methodological Answer : The THP group is introduced via acid-catalyzed protection using dihydropyran under anhydrous conditions. For example, 6-bromo-1H-indazole can be protected with THP in high yield (90%) using catalytic p-toluenesulfonic acid in dichloromethane at 0–25°C . This method minimizes side reactions and ensures regioselective N1 protection.

Q. How can selective bromination at the 3-position of 6-fluoro-THP-indazole be achieved?

- Methodological Answer : Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50–60°C selectively functionalizes the 3-position. For instance, 6-fluoro-1-THP-indazole was converted to 3-bromo-6-fluoro-1-THP-indazole with >85% yield in a regioselective manner, as confirmed by NMR and LC-MS .

Q. What purification techniques are effective for isolating 6-fluoro-THP-indazole intermediates?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures are standard. For mechanochemical syntheses (e.g., ball milling), solvent-free purification via sublimation or centrifugal partitioning is recommended to retain product integrity .

Advanced Research Questions

Q. How do solvent-free mechanochemical methods improve the synthesis of 6-fluoro-THP-indazole derivatives?

- Methodological Answer : Ball milling enables efficient Heck and Migita couplings without solvents, reducing waste and reaction times. For example, THP-axitinib was synthesized via sequential couplings under milling (44% overall yield) with residual Pd ≤2 ppm, validated by ICP analysis. Key factors include catalyst loading (1–5 mol% Pd), milling frequency (20–30 Hz), and temperature control (25–40°C) .

Q. What strategies resolve contradictions in reaction outcomes during cross-coupling of halogenated 6-fluoro-THP-indazole intermediates?

- Methodological Answer :

- Control Experiments : Varying catalysts (Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (XPhos vs. SPhos) to identify steric/electronic effects.

- Spectroscopic Analysis : Use ¹⁹F NMR to monitor fluorine stability during coupling and HRMS to detect undesired dehalogenation byproducts.

- Computational Modeling : DFT studies predict reactivity trends (e.g., activation barriers for C–I vs. C–Br bonds) .

Q. How can crystallography and spectroscopy elucidate the coordination behavior of 6-fluoro-THP-indazole in metal complexes?

- Methodological Answer :

- X-ray Diffraction : Single-crystal XRD (e.g., Os complexes in P2₁/c space group) reveals distorted octahedral geometries with axial/equatorial ligand arrangements .

- Fluorescence Spectroscopy : Tautomerization studies (e.g., 5-fluorouracil analogs) identify pH-dependent shifts in emission spectra, informing ligand stability .

Key Methodological Recommendations

- Mechanochemical Synthesis : Prioritize ball milling for solvent-free, high-efficiency protocols .

- Structural Characterization : Combine XRD (for solid-state analysis) and ¹⁹F NMR (for solution-phase monitoring) .

- Impurity Profiling : Use LC-MS and ICP-OES to validate intermediates in drug development pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.